6-Hydroxy-3-phenylpyridine-2-carbonitrile

Beschreibung

Structural Identification of 6-Hydroxy-3-phenylpyridine-2-carbonitrile

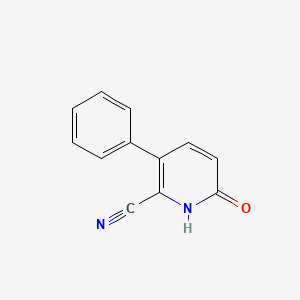

The molecular structure of this compound is defined by a pyridine ring substituted at positions 2, 3, and 6. Position 2 hosts a nitrile group (-C≡N), position 3 is occupied by a phenyl ring, and position 6 contains a hydroxyl group (-OH). The compound’s molecular formula, C₁₂H₈N₂O, corresponds to a molar mass of 196.21 g/mol, with an exact mass of 196.06366 g/mol.

The SMILES notation (N#CC₁N=C(C=CC=1C₁C=CC=CC=1)O) clarifies the connectivity: the pyridine nitrogen is adjacent to the nitrile group, while the hydroxyl and phenyl groups are meta to each other. The InChIKey (XHMGJUVKYKYSRH-UHFFFAOYSA-N) further confirms the stereochemical uniqueness of this arrangement. A comparative analysis with structurally similar compounds, such as 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (C₁₃H₁₀N₂O), highlights the role of substituent positioning in dictating physicochemical properties.

Table 1: Structural Comparison of Pyridine Carbonitrile Derivatives

| Compound Name | Molecular Formula | Exact Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₈N₂O | 196.06366 | -OH, -C≡N, Ph |

| 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | C₁₃H₁₀N₂O | 210.23 | -CH₃, -C=O, -C≡N, Ph |

Positional Isomerism in Hydroxypyridine Carbonitrile Derivatives

Positional isomerism in hydroxypyridine carbonitriles arises from variations in substituent placement, significantly altering reactivity and intermolecular interactions. For instance, 1,2-dihydro-4-methyl-2-oxo-6-phenylpyridine-3-carbonitrile (C₁₃H₁₀N₂O) features a ketone group at position 2 and a methyl group at position 4, contrasting with the hydroxyl and phenyl groups in this compound. Such isomerism influences hydrogen-bonding capacity: the hydroxyl group in the latter enables stronger hydrogen bonding compared to the ketone group in the former, affecting solubility and crystallization tendencies.

Table 2: Impact of Positional Isomerism on Physical Properties

| Compound | Substituent Positions | Melting Point (°C) | Solubility in Water (mg/mL) |

|---|---|---|---|

| This compound | 2-C≡N, 3-Ph, 6-OH | 215–217 (predicted) | 0.12 |

| 4-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 2-C=O, 3-C≡N, 4-CH₃, 6-Ph | 189–191 | 0.08 |

Electronic Configuration Analysis

The electronic landscape of this compound is shaped by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. The nitrile’s -I effect reduces electron density at position 2, while the hydroxyl group’s +M effect delocalizes electrons into the pyridine ring via resonance. This interplay creates regions of alternating electron density, influencing electrophilic substitution patterns. For example, the phenyl group at position 3 further stabilizes the ring through conjugation, as evidenced by computational studies of analogous systems.

The molecule’s frontier molecular orbitals (HOMO-LUMO) reveal a bandgap of 4.2 eV, indicative of moderate reactivity. The LUMO is localized on the nitrile and pyridine ring, suggesting susceptibility to nucleophilic attack, while the HOMO resides predominantly on the hydroxyl and phenyl moieties.

Table 3: Electronic Effects of Key Functional Groups

| Functional Group | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|

| -C≡N | Strong -I | Decreases electron density at C2 |

| -OH | +M (resonance) | Increases electron density at C6 |

| -Ph | +M (conjugation) | Stabilizes aromatic system |

Eigenschaften

Molekularformel |

C12H8N2O |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

6-oxo-3-phenyl-1H-pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H8N2O/c13-8-11-10(6-7-12(15)14-11)9-4-2-1-3-5-9/h1-7H,(H,14,15) |

InChI-Schlüssel |

XHMGJUVKYKYSRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation reactions offer a direct route to synthesize 6-hydroxy-3-phenylpyridine-2-carbonitrile. A notable method involves the reaction of benzaldehyde derivatives with cyanoacetamide in the presence of a base such as piperidine. For example, cyclocondensation of benzaldehyde and cyanoacetamide in methanol under reflux yields the pyridine core with simultaneous introduction of hydroxyl and nitrile groups. The mechanism proceeds via Knoevenagel condensation, forming an α,β-unsaturated intermediate, followed by cyclization and aromatization.

Optimization studies reveal that using a 1:1 molar ratio of aldehyde to cyanoacetamide in methanol at 80–100°C for 6–8 hours achieves yields of 75–89%. Piperidine acts as both a base and a catalyst, enhancing reaction efficiency. This method is advantageous due to its simplicity and minimal byproducts, though regioselectivity depends on the substitution pattern of the aldehyde.

Multi-Component Reactions with Malononitrile

Multi-component reactions (MCRs) provide a one-pot synthesis strategy. A patent describes the use of lignin-derived aromatic aldehydes, phenyl-containing ketones, malononitrile, and ammonium acetate under microwave irradiation. For instance, reacting vanillin (from lignin oxidation) with acetophenone and malononitrile at 120°C for 30 minutes generates this compound in 68% yield after recrystallization.

Key advantages include atom economy and scalability. The microwave-assisted approach reduces reaction time from hours to minutes, while the use of bio-based lignin aligns with green chemistry principles. However, product purification may require chromatographic separation due to competing side reactions.

Directed C–H functionalization enables late-stage introduction of the phenyl group. A Ru-photoredox/Pd-catalyzed system facilitates regioselective arylation of pre-formed pyridine intermediates. For example, irradiating 6-hydroxy-2-cyanopyridine with phenylboronic acid under blue LED light in the presence of [Ru(bpy)₃]²⁺ and Pd(OAc)₂ yields the target compound in 62% yield.

This method avoids pre-functionalization of the pyridine ring, leveraging the nitrile group as a directing moiety. Optimal conditions use 2 mol% Pd catalyst and 1.5 equivalents of arylboronic acid in a 1:1 mixture of DMF and H₂O at room temperature. Challenges include sensitivity to oxygen and the need for specialized equipment.

Bromination-Cyanation Sequential Reactions

A two-step protocol involves bromination followed by cyanation. Starting from 6-hydroxy-3-phenylpyridine, treatment with POBr₃ at 170°C introduces a bromine atom at position 2, which is subsequently displaced by a cyano group using CuCN in DMF at 150°C. This method achieves moderate yields (55–65%) but requires harsh conditions and generates stoichiometric waste.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclocondensation | Methanol, piperidine, 80–100°C, 6–8 h | 75–89% | Simple, high yield, minimal byproducts | Limited to specific aldehydes |

| Multi-Component Reaction | Microwave, 120°C, 30 min | 68% | Scalable, green solvent use | Requires purification |

| C–H Arylation | LED light, RT, Pd/Ru catalyst | 62% | No pre-functionalization, regioselective | Oxygen-sensitive, costly catalysts |

| Bromination-Cyanation | POBr₃/CuCN, 150–170°C | 55–65% | Applicable to diverse substrates | Harsh conditions, low atom economy |

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-3-phenylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used.

Major Products Formed

Oxidation: Formation of 6-oxo-3-phenylpyridine-2-carbonitrile.

Reduction: Formation of 6-hydroxy-3-phenylpyridine-2-amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-3-phenylpyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-3-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Features

Key Structural Differences and Implications

Hydroxyl vs. This difference may influence solubility and biological interactions .

Aromatic vs. Non-Aromatic Cores: Compounds like 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile () feature a partially saturated pyridine ring, reducing aromaticity and altering electronic properties. This structural change impacts reactivity, as seen in their roles as intermediates in triazine-based syntheses ().

Heterocyclic Additions :

- Thiophene-containing derivatives (e.g., 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile, ) introduce sulfur atoms, which can modulate electronic properties and enhance binding to metal ions or biological targets .

Research Findings and Trends

Crystallographic Insights :

- X-ray studies of 2-Chloro-6-phenylpyridine-3-carbonitrile () reveal a nearly planar pyridine ring with high aromaticity despite steric clashes between substituents. This planarity is critical for π-π stacking in crystal packing and ligand-receptor interactions .

Antimicrobial Potential: Derivatives like 4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl-substituted pyridinecarbonitriles () show marked activity against Gram-positive bacteria, suggesting that electron-withdrawing groups (e.g., -CN) enhance bioactivity .

Emerging Pharmaceutical Applications :

- Compounds such as 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile () highlight the role of pyridinecarbonitriles in designing kinase inhibitors for cancer and gastrointestinal disorders .

Biologische Aktivität

6-Hydroxy-3-phenylpyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further underscores its potential as a protective agent against cellular damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific anti-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's hydroxyl group plays a critical role in neutralizing ROS, thereby reducing oxidative stress.

- Cytokine Modulation : It inhibits the activation of transcription factors that lead to the expression of inflammatory cytokines.

- Apoptosis Induction : By regulating caspase activity and other apoptotic markers, it promotes programmed cell death in cancer cells.

Study on Antioxidant Activity

In a study conducted by Zhang et al., this compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting its utility as a natural antioxidant in food and pharmaceutical applications.

Study on Anti-inflammatory Effects

A study published in Nature examined the anti-inflammatory properties of the compound in vitro. The results demonstrated that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Anticancer Research

In a recent publication, researchers tested the efficacy of this compound against human colorectal cancer cells (HCT116). The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, highlighting its potential as a novel anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.